![molecular formula C17H15ClN2O2 B4993958 3-[(4-chlorobenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4993958.png)
3-[(4-chlorobenzyl)amino]-1-phenyl-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-chlorobenzyl)amino]-1-phenyl-2,5-pyrrolidinedione, commonly known as CBAP, is a chemical compound with potential applications in scientific research. CBAP is an analog of the popular drug thalidomide and has been found to exhibit anti-inflammatory and immunomodulatory properties. In
Wirkmechanismus
The mechanism of action of CBAP is not fully understood, but studies suggest that it may exert its anti-inflammatory and immunomodulatory effects through the inhibition of nuclear factor-kappa B (NF-kB) signaling pathway. NF-kB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. CBAP may also modulate the activity of various enzymes involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CBAP has been found to exhibit anti-inflammatory and immunomodulatory effects in various in vitro and in vivo studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in macrophages and monocytes. CBAP has also been found to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β). In addition, CBAP has been found to exhibit anti-angiogenic effects by inhibiting the proliferation and migration of endothelial cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CBAP in lab experiments is its potential to modulate the immune response and inflammation, which makes it a potential candidate for studying various diseases such as cancer and autoimmune disorders. CBAP is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, one of the limitations of using CBAP is its potential toxicity and lack of information on its long-term effects. Further studies are needed to determine the optimal dosage and administration route of CBAP.
Zukünftige Richtungen
There are several future directions for further research on CBAP. One potential area of research is to investigate the potential of CBAP as a therapeutic agent for cancer. Studies have shown that CBAP exhibits anti-angiogenic effects, which makes it a potential candidate for inhibiting tumor growth. Another area of research is to investigate the potential of CBAP in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. CBAP's ability to modulate the immune response and inflammation makes it a potential candidate for these diseases. Further studies are also needed to determine the optimal dosage and administration route of CBAP for various diseases.
Synthesemethoden
CBAP can be synthesized through a multistep process involving the reaction of 4-chlorobenzylamine with phthalic anhydride, followed by reduction and cyclization reactions. The final product is obtained through purification and recrystallization processes. The purity of the final product can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
CBAP has potential applications in scientific research, particularly in the fields of immunology and inflammation. Studies have shown that CBAP can modulate the immune response by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. CBAP has also been found to exhibit anti-angiogenic properties, which makes it a potential candidate for cancer research.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methylamino]-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c18-13-8-6-12(7-9-13)11-19-15-10-16(21)20(17(15)22)14-4-2-1-3-5-14/h1-9,15,19H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYIFBUZAWPAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

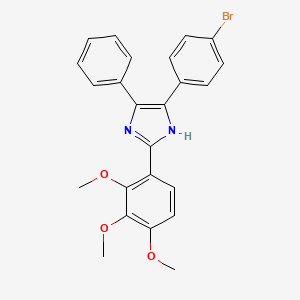
![methyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4993889.png)
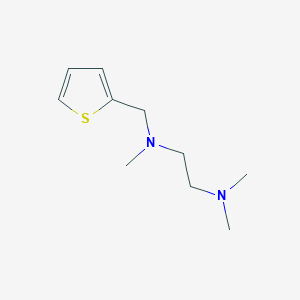
![7-chloro-4-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4993894.png)
![N~2~-(4-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4993896.png)

![ethyl 4-[(dibenzo[a,c]phenazin-11-ylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B4993908.png)
![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl acetate](/img/structure/B4993918.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-5-propyl-3-isoxazolecarboxamide](/img/structure/B4993928.png)
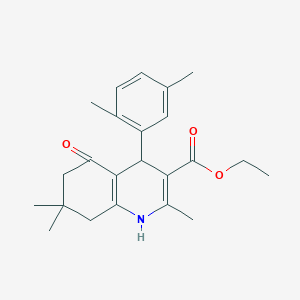
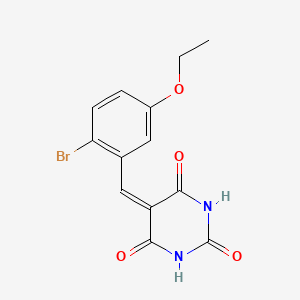

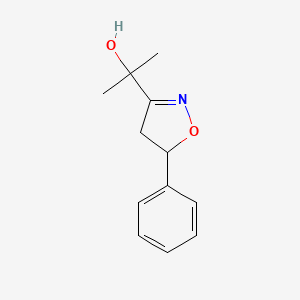
![7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4993954.png)